Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride
CAS No.: 1909336-72-6
Cat. No.: VC4819733
Molecular Formula: C9H16ClF2NO2
Molecular Weight: 243.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909336-72-6 |
|---|---|
| Molecular Formula | C9H16ClF2NO2 |
| Molecular Weight | 243.68 |
| IUPAC Name | methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11;/h7-8H,2-6H2,1H3;1H |
| Standard InChI Key | QVRISJCRINNSLW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₉H₁₆ClF₂NO₂, with a molecular weight of 243.68 g/mol . Its IUPAC name, methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride, reflects the presence of:
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A piperidine ring substituted at the 1-position with a 2,2-difluoroethyl group.
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A methyl ester at the 4-position of the piperidine ring.
The inclusion of fluorine atoms significantly influences its electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Table 1: Key Physicochemical Properties
Spectroscopic and Structural Data
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SMILES Notation: COC(=O)C1CCN(CC(F)F)CC1.Cl
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X-ray Crystallography: No published data, but computational models suggest a chair conformation for the piperidine ring, stabilized by hydrogen bonding between the hydrochloride and carboxylate groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves alkylation of methyl piperidine-4-carboxylate with 2,2-difluoroethylating agents. A representative route includes:
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Step 1: Reacting methyl piperidine-4-carboxylate with 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃) to introduce the difluoroethyl group .
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Step 2: Salt formation with hydrochloric acid to yield the hydrochloride .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Methyl piperidine-4-carboxylate + 1-bromo-2,2-difluoroethane, K₂CO₃, MeOH, reflux | 74% | |
| 2 | HCl (gaseous), Et₂O, 0°C | 89% |
Scalability and Challenges
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Scalability: The reaction is amenable to multi-gram scales, though purification via column chromatography is required to remove unreacted starting materials .
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Challenges: The difluoroethyl group’s electrophilicity may lead to side reactions (e.g., elimination), necessitating controlled stoichiometry and temperature .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Nucleophilic Sites: The piperidine nitrogen and ester carbonyl oxygen.
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Electrophilic Sites: The difluoroethyl carbon (susceptible to nucleophilic substitution) .
Biological Activities and Applications
Enzyme Inhibition
The compound exhibits moderate inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a target for antimalarial drug development (IC₅₀ = 175 nM) . Its difluoroethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme’s active site .
Receptor Binding
Structural analogs demonstrate activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation . For example, replacing the difluoroethyl group with a trifluoroethyl moiety improved dopamine D₂ receptor binding by 10-fold .
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/EC₅₀) | Model System | Reference |
|---|---|---|---|
| PfPI4K | 175 nM | In vitro | |
| EZH2 (PRC2 complex) | 0.020 μM (analog data) | Karpas-422 | |
| Dopamine D₂ receptor | 0.032 μM (analog data) | HEK293 cells |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
Chemical Biology Probes
Fluorine-18 labeled analogs are under investigation for positron emission tomography (PET) imaging of neuroreceptors .
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